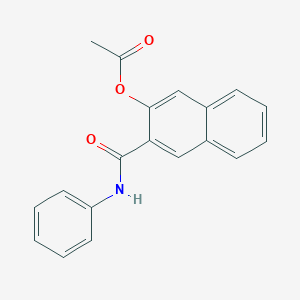
2-metilpropen-2-il-1-sulfonato de sodio
Descripción general
Descripción
Sodium 2-methylprop-2-ene-1-sulfonate is an organic compound with the molecular formula C4H7NaO3S and a molecular weight of 158.15 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Sodium 2-methylprop-2-ene-1-sulfonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various copolymers for advanced material applications.
Biology: It is employed in the modification of biomolecules and surfaces to enhance biocompatibility.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: It is utilized in water treatment, as a dispersant, and in the production of superabsorbent polymers.
Mecanismo De Acción
Target of Action
Sodium 2-methylprop-2-ene-1-sulfonate, also known as Sodium methallylsulfonate, is a chemical compound with the molecular formula C4H7NaO3S It is used in various applications such as a dyeing modifier for polyacrylonitrile fibers, a reactive emulsifier, a flocculant, and a water reducer for commercial concrete .
Mode of Action
For example, when used as a dyeing modifier, it likely interacts with the polyacrylonitrile fibers to enhance their dye-uptake properties .
Biochemical Pathways
Given its applications, it can be inferred that it may influence the pathways related to dye uptake in polyacrylonitrile fibers and the formation of emulsions .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The result of Sodium methallylsulfonate’s action depends on its application. For instance, when used as a dyeing modifier for polyacrylonitrile fibers, it enhances the fibers’ dye-uptake properties . When used as a reactive emulsifier or a flocculant, it aids in the formation of stable emulsions or the aggregation of particles in suspension, respectively .
Action Environment
The action of Sodium methallylsulfonate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be influenced by the presence of water. Additionally, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-methylprop-2-ene-1-sulfonate can be synthesized through the sulfonation of 2-methylprop-2-ene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: In industrial settings, the production of sodium 2-methylprop-2-ene-1-sulfonate involves the continuous sulfonation process. This method ensures high yield and purity of the product. The reaction mixture is neutralized with sodium hydroxide to obtain the final sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Polymerization Reactions: It can act as a monomer in polymerization reactions to form copolymers with other vinyl monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals and other nucleophiles under basic conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Polymerization Reactions: Copolymers with enhanced properties for specific applications.
Comparación Con Compuestos Similares
- Sodium 2-propene-1-sulfonate
- Sodium 2-methyl-2-propene-1-sulfonate
Comparison: Sodium 2-methylprop-2-ene-1-sulfonate is unique due to its specific structure, which provides distinct reactivity and polymerization properties compared to similar compounds. Its ability to form stable copolymers and participate in a wide range of chemical reactions makes it highly valuable in various applications.
Propiedades
Número CAS |
1561-92-8 |
|---|---|
Fórmula molecular |
C4H8NaO3S |
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
sodium;2-methylprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7); |
Clave InChI |
JLTXCMGMFWIRAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CC(=C)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(=C)CS(=O)(=O)O.[Na] |
| 1561-92-8 | |
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Sinónimos |
methallyl sulfonate sodium methallyl sulfonate sodium methylallyl sulfonate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)

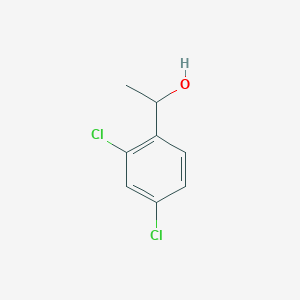
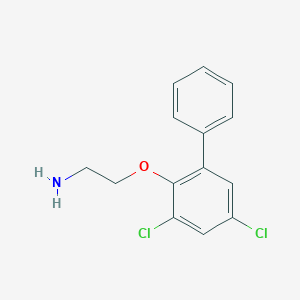


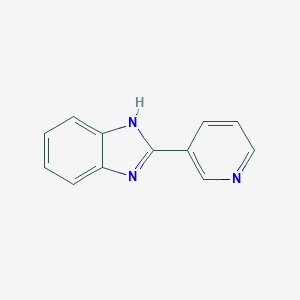
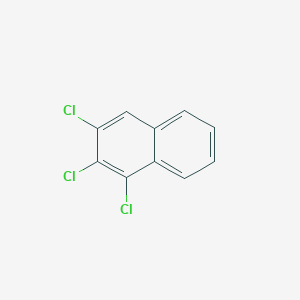



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
